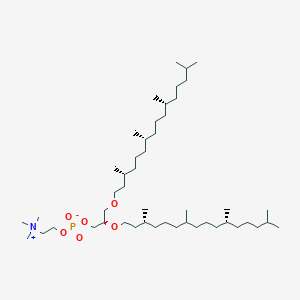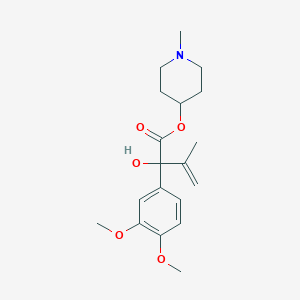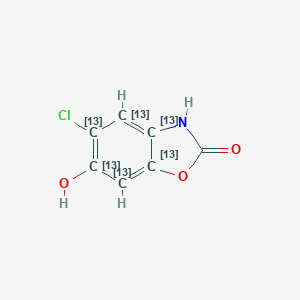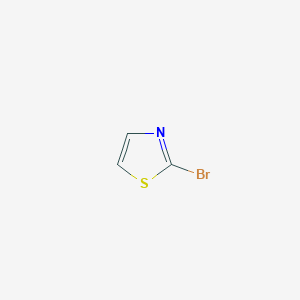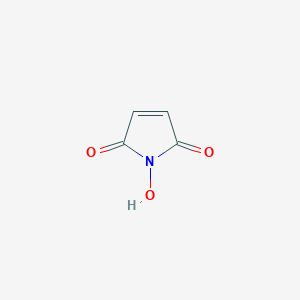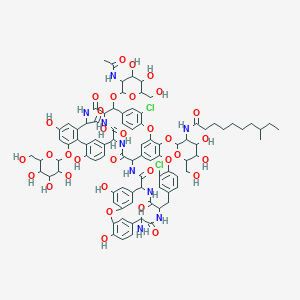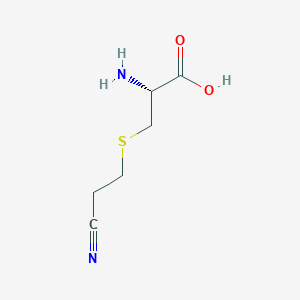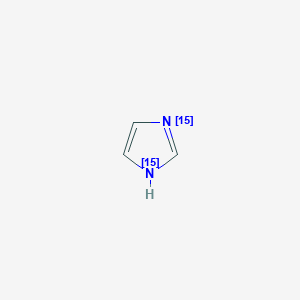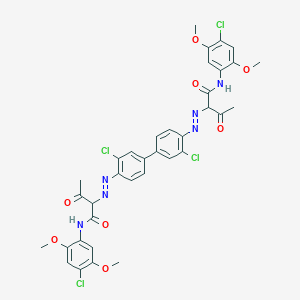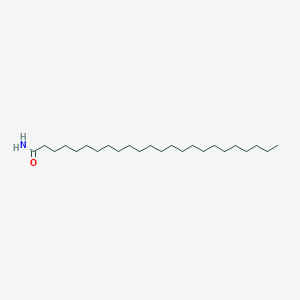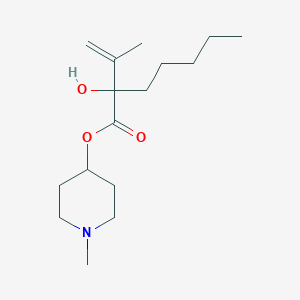
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester selectively inhibits the mutant EGFR tyrosine kinase, which is responsible for the growth and survival of cancer cells. It binds to the ATP-binding site of the kinase domain and prevents the phosphorylation of downstream signaling molecules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester has been shown to have a favorable safety profile and minimal toxicity. It has a half-life of approximately 25 hours and is primarily metabolized by the liver. The most common adverse effects associated with Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester are diarrhea, rash, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, which allows for the study of specific signaling pathways involved in cancer cell growth and survival. However, its limited solubility and stability can pose challenges in formulation and storage.
Zukünftige Richtungen
Future research on Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester could focus on its potential use in combination with other targeted therapies or immunotherapies. Additionally, studies could investigate the mechanisms of acquired resistance to Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester and develop strategies to overcome this resistance. Furthermore, the development of more stable and soluble formulations of Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester could improve its clinical utility.
Synthesemethoden
The synthesis of Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester involves the reaction of 2-bromo-4-chloro-5-trifluoromethylpyridine with 1-methyl-4-piperidone to form the intermediate 2-bromo-4-chloro-5-(1-methyl-4-piperidyl)pyridine. This intermediate is then reacted with heptanoic acid, 2-hydroxy-2-isopropenyl-ester to form Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester.
Wissenschaftliche Forschungsanwendungen
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, which is responsible for acquired resistance to first-generation EGFR TKIs. Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester has also been studied in combination with other therapies, such as chemotherapy and immunotherapy.
Eigenschaften
CAS-Nummer |
101913-74-0 |
|---|---|
Produktname |
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester |
Molekularformel |
C16H29NO3 |
Molekulargewicht |
283.41 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C16H29NO3/c1-5-6-7-10-16(19,13(2)3)15(18)20-14-8-11-17(4)12-9-14/h14,19H,2,5-12H2,1,3-4H3 |
InChI-Schlüssel |
WIBDHTIPQREUNX-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=C)C)(C(=O)OC1CCN(CC1)C)O |
Kanonische SMILES |
CCCCCC(C(=C)C)(C(=O)OC1(CCNCC1)C)O |
Synonyme |
1-Methyl-4-piperidyl-n-amyl-(isopropenyl)glycolate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)
